molecular formula C18H23N3O3 B2420054 2-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide CAS No. 2034394-80-2

2-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide

Cat. No. B2420054
CAS RN: 2034394-80-2
M. Wt: 329.4
InChI Key: QDBUAJHCCMQHHJ-SHTZXODSSA-N
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide, also known as DPA-714, is a selective high-affinity ligand for the translocator protein (TSPO). It is a potential tool for studying the role of TSPO in neuroinflammation and neurodegenerative diseases.

Scientific Research Applications

G-Quadruplex Stabilization and Cytotoxic Activity

Pyridyl polyoxazoles, including derivatives related to the specified chemical structure, have shown promise in stabilizing G-quadruplex DNA, which plays a crucial role in cancer cell proliferation. One derivative demonstrated selective stabilization of G-quadruplex structures with significant cytotoxic activity against human tumor cell lines, suggesting potential for cancer therapy development. The correlation between G-quadruplex stabilization and cytotoxicity highlights these compounds as valuable tools for in vitro and in vivo biological activity mechanisms associated with G-quadruplex ligands (Blankson et al., 2013).

Synthetic Pathways and Heterocyclic Compounds

Research on derivatives of similar complex molecules has revealed their utility in synthesizing previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives. These synthetic pathways allow for the creation of a variety of heterocyclic compounds, broadening the scope of chemical entities available for pharmacological and material science applications (Palamarchuk et al., 2019).

Ligand Binding and Molecular Interaction

Studies have also focused on compounds with structural similarities for their ability to act as ligands, interacting specifically with biological molecules. One such compound showed capability in binding with simple ammonium cations through preorganized side-arms, demonstrating the importance of structural design in achieving desired biological interactions. This provides insights into designing molecules for targeted therapeutic or diagnostic applications (Formica et al., 2003).

Radioligand Imaging Applications

The development of selective radioligands for imaging translocator protein (18 kDa) in positron emission tomography (PET) studies has incorporated compounds with related structures. These efforts have led to the creation of radioligands with excellent pharmacokinetics properties, enabling non-invasive imaging of biological targets, which is critical for diagnosing and monitoring various diseases (Dollé et al., 2008).

Antimicrobial Activity

Further research into compounds structurally related to the given chemical has shown antimicrobial properties, with some derivatives exhibiting significant activity against various pathogens. This highlights the potential for developing new antimicrobial agents from structurally complex molecules, addressing the growing need for novel therapeutics amid rising antibiotic resistance (Bondock et al., 2008).

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-pyridin-2-yloxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12-16(13(2)24-21-12)11-17(22)20-14-6-8-15(9-7-14)23-18-5-3-4-10-19-18/h3-5,10,14-15H,6-9,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBUAJHCCMQHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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